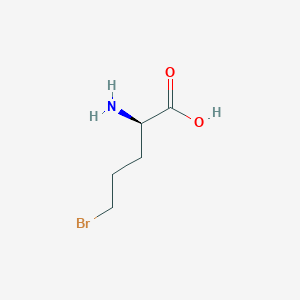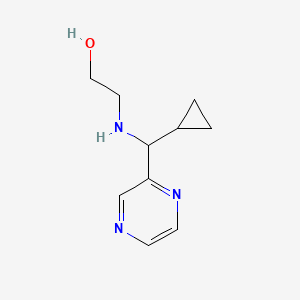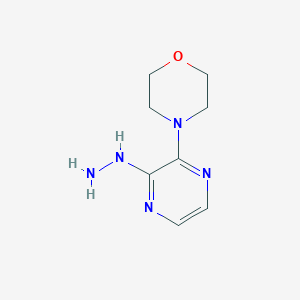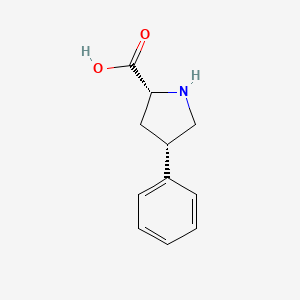
N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-シアノ-N-(3-メチル-2,3-ジヒドロ-1H-インデン-1-イル)ホルミミダミドは、ホルミミダミド類に属する化学化合物です。この化合物は、シアノ基(–CN)とホルミミダミド基(–N=CH–NH2)が3-メチル-2,3-ジヒドロ-1H-インデン-1-イル部分に結合していることを特徴としています。インデン構造は、さまざまな化学反応や用途で使用できるユニークなフレームワークを提供します。
製造方法
合成ルートと反応条件
N-シアノ-N-(3-メチル-2,3-ジヒドロ-1H-インデン-1-イル)ホルミミダミドの合成は、通常、3-メチル-2,3-ジヒドロ-1H-インデン-1-アミンとシアン化ブロム(BrCN)を制御された条件下で反応させることから始まります。反応は通常、ジクロロメタン(CH2Cl2)などの有機溶媒中で低温で行われ、副反応を防ぎます。反応は中間体の生成を経て進行し、その後環化して目的の生成物が得られます。
工業生産方法
工業的な設定では、N-シアノ-N-(3-メチル-2,3-ジヒドロ-1H-インデン-1-イル)ホルミミダミドの生産は、温度、溶媒、反応時間などの反応条件を最適化することによってスケールアップできます。連続フロー反応器の使用は、製品の効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、高純度の化合物を得るために用いられます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)formimidamide typically involves the reaction of 3-methyl-2,3-dihydro-1H-inden-1-amine with cyanogen bromide (BrCN) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
化学反応の分析
反応の種類
N-シアノ-N-(3-メチル-2,3-ジヒドロ-1H-インデン-1-イル)ホルミミダミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用して酸化して、対応するオキソ誘導体を得ることができます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、アミン誘導体を得ることができます。
置換: シアノ基は、アミンやアルコールなどの求核剤と求核置換反応を起こし、置換誘導体を得ることができます。
一般的な試薬と条件
酸化: 酸性媒体中のKMnO4または酢酸中のCrO3。
還元: 無水エーテル中のLiAlH4。
置換: 水酸化ナトリウム(NaOH)などの塩基の存在下のアミンまたはアルコール。
生成される主な生成物
酸化: インデン部分のオキソ誘導体。
還元: アミン誘導体。
置換: 置換ホルミミダミド。
科学的研究の応用
N-シアノ-N-(3-メチル-2,3-ジヒドロ-1H-インデン-1-イル)ホルミミダミドは、科学研究においていくつかの用途を持っています。
化学: 複雑な有機分子や複素環の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: 創薬開発における潜在的なリード化合物として研究されています。
工業: 特殊化学品や材料の生産に使用されます。
作用機序
N-シアノ-N-(3-メチル-2,3-ジヒドロ-1H-インデン-1-イル)ホルミミダミドの作用機序は、特定の分子標的や経路との相互作用を伴います。シアノ基は求電子剤として作用し、生体分子中の求核部位との共有結合の形成を促進します。この相互作用は、酵素活性の阻害や細胞過程の破壊につながることがあり、生物学的効果に寄与します。
類似化合物との比較
類似化合物
- N-シアノ-N-(2,3-ジヒドロ-1H-インデン-1-イル)ホルミミダミド
- N-シアノ-N-(3-メチル-1H-インデン-1-イル)ホルミミダミド
- N-シアノ-N-(3-メチル-2,3-ジヒドロ-1H-インデン-2-イル)ホルミミダミド
独自性
N-シアノ-N-(3-メチル-2,3-ジヒドロ-1H-インデン-1-イル)ホルミミダミドは、インデン部分に3-メチル基が存在することによって、反応性や生物活性を影響を与える可能性があるため、独自性があります。この構造的特徴は、他の類似化合物とは異なり、異なる化学的および生物学的特性をもたらす可能性があります。
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
N-cyano-N-(3-methyl-2,3-dihydro-1H-inden-1-yl)methanimidamide |
InChI |
InChI=1S/C12H13N3/c1-9-6-12(15(7-13)8-14)11-5-3-2-4-10(9)11/h2-5,7,9,12-13H,6H2,1H3 |
InChIキー |
IZNRKCRMZXCVDR-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2=CC=CC=C12)N(C=N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)


![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
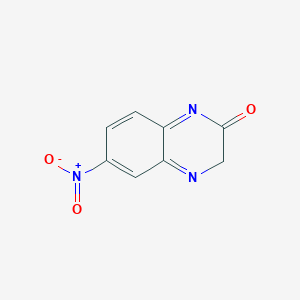
![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
![2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11903570.png)
